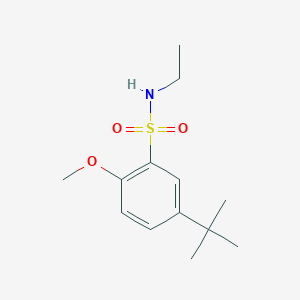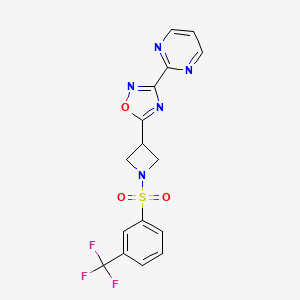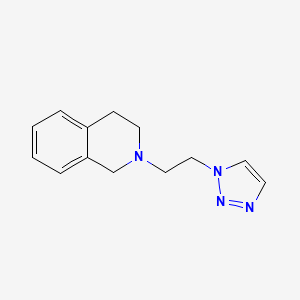
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide is a useful research compound. Its molecular formula is C30H32FN3O5 and its molecular weight is 533.6. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Sensing
Quinazoline derivatives have been explored for their potential use as fluorescent sensors due to their photophysical properties . The specific structure of the compound , with its electron-donating and electron-withdrawing groups, could make it a candidate for sensing specific ions or molecules. This application is crucial in environmental monitoring and biological assays where detecting trace amounts of substances is essential.
Biological Activity
Compounds with a quinazoline backbone are known to exhibit a range of biological activities . The presence of the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety could imply potential applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists. Research into the biological activity of such compounds can lead to the development of new pharmaceuticals.
Organic Synthesis
The benzamide moiety present in the compound suggests its use as an intermediate in organic synthesis . It could participate in various chemical reactions, including coupling reactions or as a precursor for further functionalization. This application is valuable for synthesizing complex organic molecules, potentially leading to new materials or drugs.
Photodynamic Therapy
Quinazoline derivatives have been investigated for their use in photodynamic therapy (PDT) as photosensitizers . The compound’s ability to generate reactive oxygen species upon light activation could be harnessed to target and destroy cancer cells. This application represents a significant area of research in the treatment of various cancers.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with N-pentylbenzoyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-pentylbenzoyl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzylamine (1.0 equiv) in dry dimethylformamide (DMF) and cool the solution to 0°C.", "Step 2: Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the resulting intermediate in chloroform (10 mL) and add N-pentylbenzoyl chloride (1.2 equiv).", "Step 7: Stir the reaction mixture for 4 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution and purify the product by column chromatography to obtain the desired compound." ] } | |
CAS番号 |
1185171-81-6 |
製品名 |
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-pentylbenzamide |
分子式 |
C30H32FN3O5 |
分子量 |
533.6 |
IUPAC名 |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide |
InChI |
InChI=1S/C30H32FN3O5/c1-4-5-8-15-32-28(35)21-13-11-20(12-14-21)18-34-29(36)23-16-26(38-2)27(39-3)17-25(23)33(30(34)37)19-22-9-6-7-10-24(22)31/h6-7,9-14,16-17H,4-5,8,15,18-19H2,1-3H3,(H,32,35) |
InChIキー |
ULGWOXYRPALEDH-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
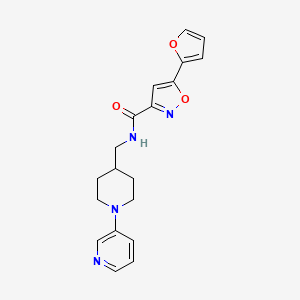
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
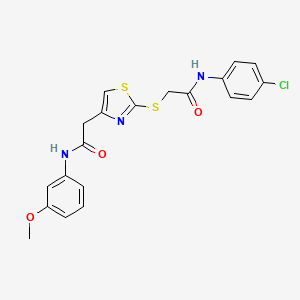
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
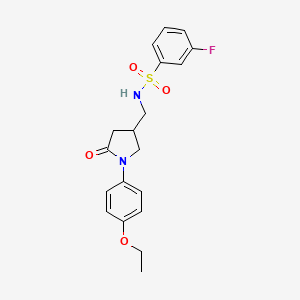
![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)
